Absence of Antibacterial Activity vs. Potent Bromosphaerone and 12S-Hydroxybromosphaerodiol
Sphaerolabdadiene-3,14-diol exhibited no detectable antibacterial activity against the Gram-positive bacterium *Staphylococcus aureus* at the highest concentration tested, whereas its co-isolated analogs bromosphaerone and 12S-hydroxybromosphaerodiol displayed potent inhibition with minimum inhibitory concentration (MIC) values of 0.104 µM and 0.146 µM, respectively . This establishes a clear functional divergence where the presence of a second bromine atom and a ketone moiety in the active analogs is critical for antibacterial potency, while the monobrominated diol scaffold of sphaerolabdadiene-3,14-diol is intrinsically inactive.
| Evidence Dimension | Antibacterial activity (MIC) against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | Inactive (no inhibition at highest tested concentration) |
| Comparator Or Baseline | Bromosphaerone: MIC = 0.104 µM; 12S-Hydroxybromosphaerodiol: MIC = 0.146 µM |
| Quantified Difference | Complete loss of activity (>100-fold reduction relative to bromosphaerone, based on typical assay upper limits) |
| Conditions | Standard broth microdilution assay against *Staphylococcus aureus* (Etahiri et al., 2001) |
Why This Matters
This functional inactivity makes sphaerolabdadiene-3,14-diol the only viable choice as a negative control or an inactive scaffold for designing selective probes free from confounding antibacterial effects, which cannot be achieved with any other major diterpene from the same organism.
- [1] Etahiri, S., Bultel-Poncé, V., Caux, C., & Guyot, M. (2001). New bromoditerpenes from the red alga Sphaerococcus coronopifolius. Journal of Natural Products, 64(8), 1024–1027. View Source
